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molecular formula C5H9IO2 B082882 Methyl 4-iodobutanoate CAS No. 14273-85-9

Methyl 4-iodobutanoate

Cat. No. B082882
M. Wt: 228.03 g/mol
InChI Key: NBCIIVXSBPDKOM-UHFFFAOYSA-N
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Patent
US03941782

Procedure details

A mixture of 64.0 g. (0.28 mole) of methyl γ-iodobutyrate, 28.0 g. (0.28 mole) of triethylamine, 28.7 g. (0.28 mole) of thiomorpholine (J. Am. Chem. Soc. 76, 1187 (1954)) and 1 liter of benzene was stirred and heated at 60°-70°C. for 18 hours. After cooling the reaction mixture, the precipitated amine hydroiodide was removed by suction filtration. The benzene solution was evaporated to give a orange-red residue which was vacuum distilled (b.p. 84°-85°C. at 0.1 mm) to give 28.38 g. (50%) of the product as a colorless liquid.
Quantity
0.28 mol
Type
reactant
Reaction Step One
Quantity
0.28 mol
Type
reactant
Reaction Step Two
Quantity
0.28 mol
Type
reactant
Reaction Step Three
Quantity
1 L
Type
solvent
Reaction Step Three
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
I[CH2:2][CH2:3][CH2:4][C:5]([O:7][CH3:8])=[O:6].C(N(CC)CC)C.[NH:16]1[CH2:21][CH2:20][S:19][CH2:18][CH2:17]1>C1C=CC=CC=1>[S:19]1[CH2:20][CH2:21][N:16]([CH2:2][CH2:3][CH2:4][C:5]([O:7][CH3:8])=[O:6])[CH2:17][CH2:18]1

Inputs

Step One
Name
Quantity
0.28 mol
Type
reactant
Smiles
ICCCC(=O)OC
Step Two
Name
Quantity
0.28 mol
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0.28 mol
Type
reactant
Smiles
N1CCSCC1
Name
Quantity
1 L
Type
solvent
Smiles
C1=CC=CC=C1
Step Four
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 64.0 g
TEMPERATURE
Type
TEMPERATURE
Details
heated at 60°-70°C. for 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the reaction mixture
CUSTOM
Type
CUSTOM
Details
the precipitated amine hydroiodide was removed by suction filtration
CUSTOM
Type
CUSTOM
Details
The benzene solution was evaporated
CUSTOM
Type
CUSTOM
Details
to give a orange-red residue which
DISTILLATION
Type
DISTILLATION
Details
distilled (b.p. 84°-85°C. at 0.1 mm)
CUSTOM
Type
CUSTOM
Details
to give 28.38 g

Outcomes

Product
Name
Type
Smiles
S1CCN(CC1)CCCC(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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